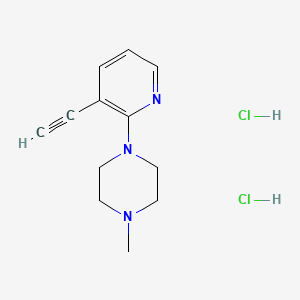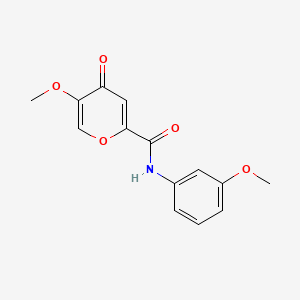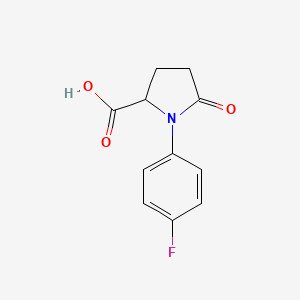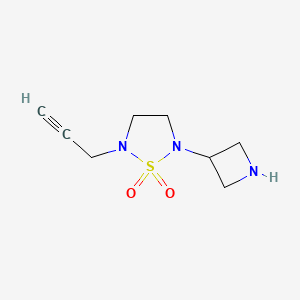
2-(Azetidin-3-yl)-5-(prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)-5-(prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, a propynyl group, and a thiadiazolidine dioxide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-(prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of suitable precursors under basic conditions.
Introduction of the Propynyl Group: This step often involves the use of propargyl bromide in the presence of a base to introduce the propynyl group.
Formation of the Thiadiazolidine Dioxide Moiety: This can be accomplished by reacting the intermediate with sulfur and nitrogen sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)-5-(prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives.
Substitution: The azetidine ring and propynyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazolidine derivatives.
Substitution: Various substituted azetidine and propynyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-(Azetidin-3-yl)-5-(prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide: Lacks the propynyl group, which may affect its chemical and biological properties.
5-(Prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide: Lacks the azetidine ring, which may influence its reactivity and applications.
Uniqueness
2-(Azetidin-3-yl)-5-(prop-2-yn-1-yl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of both the azetidine ring and the propynyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.
特性
分子式 |
C8H13N3O2S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-5-prop-2-ynyl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C8H13N3O2S/c1-2-3-10-4-5-11(14(10,12)13)8-6-9-7-8/h1,8-9H,3-7H2 |
InChIキー |
QZGYXDXDPAJBEO-UHFFFAOYSA-N |
正規SMILES |
C#CCN1CCN(S1(=O)=O)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


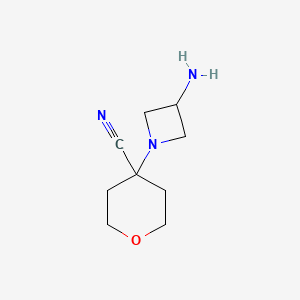
![1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde](/img/structure/B14867837.png)
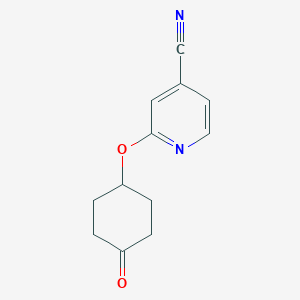
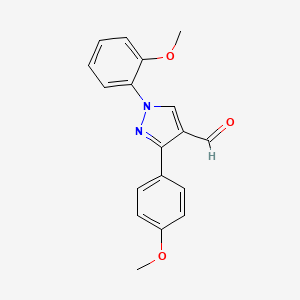
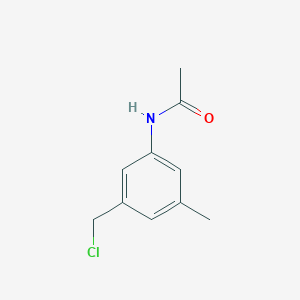
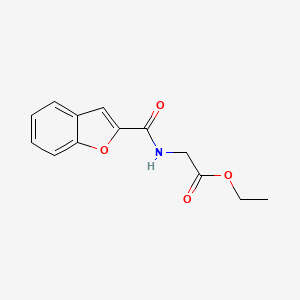

![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
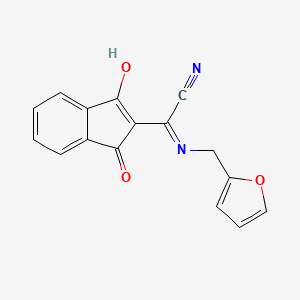
![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)
